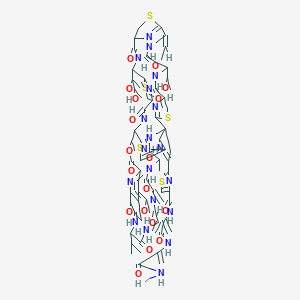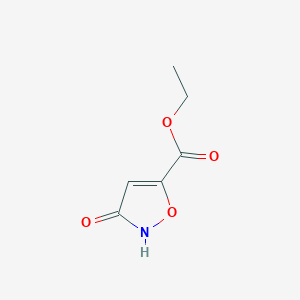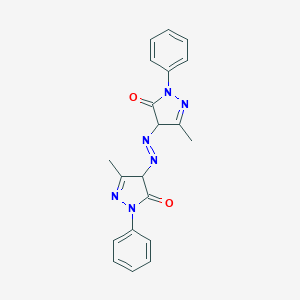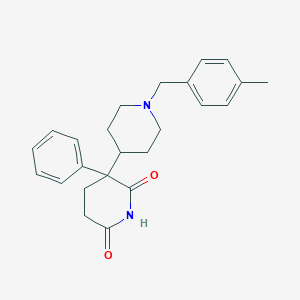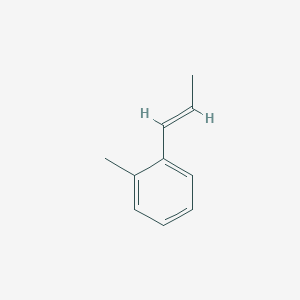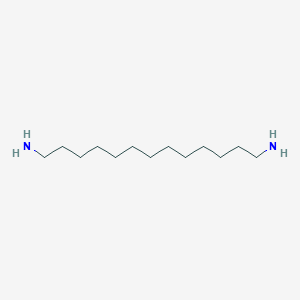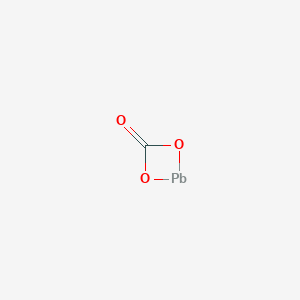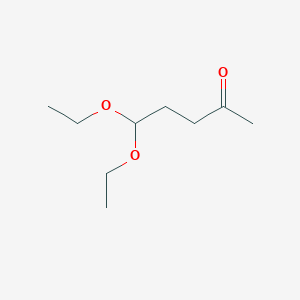
2-Pentanone, 5,5-diethoxy-
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of “2-Pentanone, 5,5-diethoxy-” can be represented by the InChI string: InChI=1S/C9H18O3/c1-4-11-9(12-5-2)7-6-8(3)10/h9H,4-7H2,1-3H3 . The molecular weight of this compound is 174.2374 .Physical And Chemical Properties Analysis
The molecular weight of “2-Pentanone, 5,5-diethoxy-” is 174.24 g/mol . It has a topological polar surface area of 35.5 Ų . The compound has 0 hydrogen bond donors, 3 hydrogen bond acceptors, and 7 rotatable bonds .Applications De Recherche Scientifique
Identification of Key Intermediates in Aroma Compound Generation : Cerny and Guntz-Dubini (2008) identified 5-Hydroxy-3-mercapto-2-pentanone as a key intermediate in the degradation of thiamine and the generation of aroma compounds in the Maillard reaction, crucial for flavor science (Cerny & Guntz-Dubini, 2008).
Study of Atmospheric Chemistry : Atkinson, Tuazon, and Aschmann (2000) researched the atmospheric reactions of 2-pentanone, examining its potential role in the formation of photochemical air pollution (Atkinson, Tuazon, & Aschmann, 2000).
Examination of Reaction Kinetics with OH Radicals : Aschmann, Arey, and Atkinson (2003) studied the kinetics and products of the gas-phase reaction of OH radicals with 5-Hydroxy-2-Pentanone, contributing to atmospheric chemistry research (Aschmann, Arey, & Atkinson, 2003).
Toxicological Studies on Soil Organisms : Sun et al. (2021) investigated the response of the antioxidant enzyme superoxide dismutase to 2-Pentanone in earthworms, providing insights into the ecological risks of 2-Pentanone (Sun et al., 2021).
Development of Radioligands for PET Scans : Matarrese et al. (1997) synthesized 5-Methoxy-1-[4-(trifluoromethyl)-phenyl]-1-pentanone-O-(2-aminoethyl)oxime as a potential radioligand for serotonin uptake sites, useful in positron emission tomography (PET) (Matarrese et al., 1997).
Exploring Chemical Reactions and Synthesis : Sobota, Nowak, and Kramarz (1984) discussed the reaction between diethylmagnesium and carbon monoxide, forming pentanone-3, among other products, contributing to the field of organic synthesis (Sobota, Nowak, & Kramarz, 1984).
Studying the Effects on Colon Cancer Cells : Pettersson et al. (2008) found that 2-pentanone can reduce prostaglandin production and COX-2 expression in colon cancer cells, showing potential for cancer chemoprevention (Pettersson et al., 2008).
Research on Chemical Bond Formation : Hibino, Koike, and Yoshimatsu (2002) studied the C-C bond formation using 2-ethoxy-3-(phenylseleno)prop-2-enal acetal, contributing to advancements in organic chemistry (Hibino, Koike, & Yoshimatsu, 2002).
Synthesis of Modified Carbohydrates : Valdersnes et al. (2012) explored the synthesis of 5-substituted derivatives of 1,1-diethoxy-5-hydroxypent-3-yn-2-one, relating to carbohydrate chemistry (Valdersnes et al., 2012).
Studying the Effects on Learning and Memory : Marchetti et al. (2000) investigated the effects of 5-HT4 receptor agonists and antagonists on learning and memory in rats, contributing to neuropharmacology (Marchetti et al., 2000).
Safety And Hazards
Propriétés
IUPAC Name |
5,5-diethoxypentan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O3/c1-4-11-9(12-5-2)7-6-8(3)10/h9H,4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRQZMIVIOUPIFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CCC(=O)C)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10336867 | |
| Record name | 2-Pentanone, 5,5-diethoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10336867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Pentanone, 5,5-diethoxy- | |
CAS RN |
14499-41-3 | |
| Record name | 2-Pentanone, 5,5-diethoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10336867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



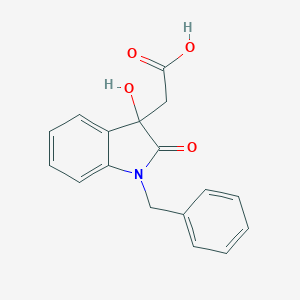
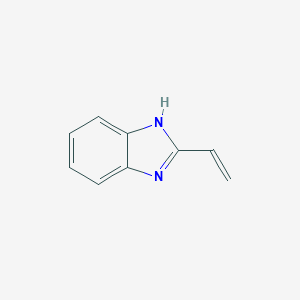
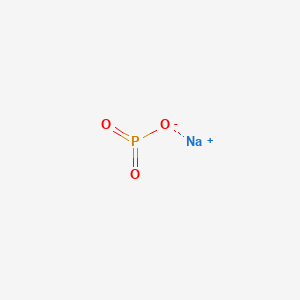
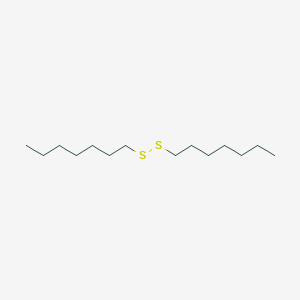
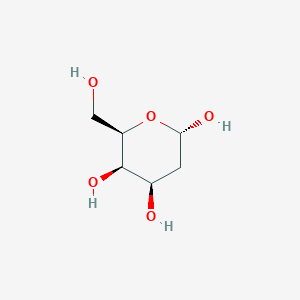
![2-Butenamide, N-[2-(2-oxo-1-imidazolidinyl)ethyl]-](/img/structure/B79965.png)
